4'-Carboethoxy-3-(4-thiomethylphenyl)propiophenone

Description

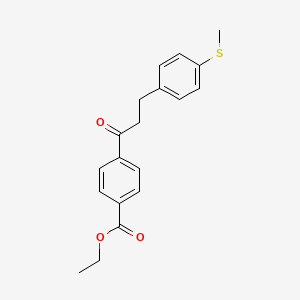

4'-Carboethoxy-3-(4-thiomethylphenyl)propiophenone is a propiophenone derivative characterized by a carboethoxy (ethoxycarbonyl) group at the 4' position and a thiomethylphenyl group at the 3 position of the propiophenone backbone. This compound is structurally significant due to its dual functionalization: the carboethoxy group introduces electron-withdrawing properties, while the thiomethylphenyl moiety contributes sulfur-based reactivity.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-[3-(4-methylsulfanylphenyl)propanoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3S/c1-3-22-19(21)16-9-7-15(8-10-16)18(20)13-6-14-4-11-17(23-2)12-5-14/h4-5,7-12H,3,6,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVCYLMPRLYOMMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644369 | |

| Record name | Ethyl 4-{3-[4-(methylsulfanyl)phenyl]propanoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-97-7 | |

| Record name | Ethyl 4-[3-[4-(methylthio)phenyl]-1-oxopropyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-{3-[4-(methylsulfanyl)phenyl]propanoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Carboethoxy-3-(4-thiomethylphenyl)propiophenone typically involves the reaction of 4-thiomethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, forming the desired product after subsequent acidification and purification steps .

Industrial Production Methods

While specific industrial production methods for 4’-Carboethoxy-3-(4-thiomethylphenyl)propiophenone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4’-Carboethoxy-3-(4-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

4’-Carboethoxy-3-(4-thiomethylphenyl)propiophenone has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4’-Carboethoxy-3-(4-thiomethylphenyl)propiophenone involves its interaction with various molecular targets. The thiomethyl group can participate in nucleophilic and electrophilic reactions, while the carbonyl group in the propiophenone moiety can form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and lead to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Propiophenone Derivatives

Propiophenone derivatives differ primarily in substituent type, position, and electronic effects. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Electronic and Reactivity Differences

- Electron-Withdrawing Groups (EWGs): The carboethoxy group in this compound reduces electron density at the carbonyl carbon, enhancing susceptibility to nucleophilic attack. This contrasts with 4'-methoxypropiophenone, where the methoxy group donates electrons, stabilizing the carbonyl .

- Halogen Effects: Chloro and fluoro substituents (e.g., in 2',4'-dichloro and 3',4'-difluoro derivatives) increase molecular polarity and oxidative stability, making them suitable for agrochemical or pharmaceutical intermediates .

- Thiomethyl Group: The 4-thiomethylphenyl moiety introduces sulfur-based reactivity, enabling thioether oxidation to sulfoxides/sulfones, a feature absent in non-sulfur analogs like 4'-methoxypropiophenone .

Physicochemical Properties

Table 2: Physical Property Comparison

Biological Activity

4'-Carboethoxy-3-(4-thiomethylphenyl)propiophenone is a synthetic organic compound that belongs to the class of propiophenones. It is characterized by the presence of a carboethoxy group and a thiomethyl-substituted phenyl ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

- IUPAC Name : Ethyl 4-[3-(4-thiomethylphenyl)propanoyl]benzoate

- Molecular Formula : C20H22O3S

- CAS Number : 898780-97-7

The compound's structure is notable for its unique substituents, which may influence its biological activity and interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of propiophenones have been evaluated for their efficacy against various bacterial strains. The presence of the thiomethyl group may enhance the compound's ability to penetrate bacterial membranes, leading to increased antimicrobial effectiveness.

Anti-inflammatory Properties

Research has suggested that this compound may possess anti-inflammatory properties. Propiophenone derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. By inhibiting these enzymes, the compound could potentially reduce inflammation and alleviate associated symptoms.

The mechanism of action for this compound is believed to involve:

- Enzyme Inhibition : The compound may bind to specific enzymes involved in inflammatory pathways, thereby reducing their activity.

- Receptor Modulation : It may interact with receptors associated with pain and inflammation, modulating their signaling pathways.

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

- A study conducted on various derivatives of propiophenones demonstrated that those with thiomethyl substitutions exhibited higher antibacterial activity against Gram-positive bacteria compared to their non-thiomethyl counterparts.

- Results :

- Minimum Inhibitory Concentration (MIC) values were significantly lower for thiomethyl-substituted compounds, indicating enhanced potency.

-

Inflammation Model Study :

- In a controlled animal model of inflammation, administration of this compound resulted in a marked decrease in inflammatory markers compared to a control group.

- Findings :

- The compound reduced levels of prostaglandins and cytokines associated with inflammation.

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Structure | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | C20H22O3S | High | Moderate |

| 4'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone | C20H22O3 | Moderate | Low |

| 4'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone | C20H22O3 | Low | Low |

This table highlights the enhanced biological activity associated with the thiomethyl substitution in this compound compared to other derivatives.

Q & A

Q. What are the optimal synthetic routes for 4'-Carboethoxy-3-(4-thiomethylphenyl)propiophenone, and what critical reaction parameters influence yield?

Synthesis typically involves Friedel-Crafts acylation or Suzuki coupling to introduce the thiomethylphenyl group, followed by esterification to install the carboethoxy moiety. Key parameters include:

- Catalyst selection : Lewis acids like AlCl₃ or BF₃ for acylation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency .

- pH control : Maintain pH 4–6 during thiomethyl group stabilization to avoid side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product from intermediates .

Q. How is the structural integrity of this compound validated?

Use a multi-spectral approach:

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., carboethoxy at δ 4.2–4.4 ppm for -OCH₂CH₃) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected for C₁₉H₂₀O₃S) .

- HPLC : Purity >98% achieved using C18 columns and acetonitrile/water gradients .

Q. What purification strategies mitigate byproduct formation in this compound’s synthesis?

- Distillation : Remove low-boiling-point impurities under reduced pressure .

- Recrystallization : Use ethanol/water mixtures to isolate crystalline product .

- TLC monitoring : Track reaction progress to optimize quenching timing .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and binding affinity in drug discovery?

- Docking simulations : Use Schrödinger Suite or AutoDock to model interactions with biological targets (e.g., enzymes or receptors) .

- DFT calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites for derivatization .

- MD simulations : Study stability in biological membranes to assess pharmacokinetic properties .

Q. What analytical methods resolve contradictions in reported spectral data for this compound?

- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., aromatic protons near the thiomethyl group) .

- Isotopic labeling : Use deuterated solvents to distinguish exchangeable protons in complex spectra .

- X-ray crystallography : Resolve ambiguous stereochemistry or substituent orientation .

Q. How can metabolic pathways of this compound be elucidated in pharmacological studies?

- In vitro assays : Incubate with liver microsomes (e.g., human CYP450 enzymes) to identify phase I metabolites .

- LC-MS/MS : Detect phase II conjugates (e.g., glucuronidation or sulfation) using collision-induced dissociation .

- Stable isotope tracing : Administer ¹³C-labeled compound to track metabolic fate in cell cultures .

Q. What strategies improve its solubility and bioavailability for therapeutic applications?

- Prodrug design : Convert the carboethoxy group to a phosphate ester for enhanced aqueous solubility .

- Nanoparticle encapsulation : Use lipid-based carriers to improve cellular uptake .

- Co-crystallization : Co-formulate with cyclodextrins to stabilize the compound in physiological conditions .

Data Contradictions and Resolution

Q. How to address discrepancies in reported melting points or spectral peaks?

- Batch variability analysis : Compare synthesis protocols (e.g., solvent purity, temperature gradients) across studies .

- Interlaboratory validation : Share samples between labs to standardize analytical conditions .

- Meta-analysis : Aggregate data from peer-reviewed journals to identify consensus values .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Validation

| Technique | Observed Data | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.3 (t, 3H, -OCH₂CH₃) | |

| ¹³C NMR | δ 170.5 (C=O, carboethoxy) | |

| HRMS (ESI+) | [M+H]⁺ = 345.1224 (calc. 345.122) |

Q. Table 2. Optimized Reaction Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80°C (Friedel-Crafts step) | +25% vs. RT |

| Catalyst Loading | 10 mol% AlCl₃ | Minimizes byproducts |

| Reaction Time | 12 hr (esterification) | >90% conversion |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.